molecular formula C16H13NO4 B1624117 trans-4'-Methoxy-4-nitrochalcone CAS No. 6552-67-6

trans-4'-Methoxy-4-nitrochalcone

Cat. No.: B1624117
CAS No.: 6552-67-6
M. Wt: 283.28 g/mol
InChI Key: BUIDDTIFHZVUNT-NYYWCZLTSA-N
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Description

“trans-4’-Methoxy-4-nitrochalcone” is a chemical compound with the molecular formula C16H13NO4 . It has an average mass of 283.279 Da and a monoisotopic mass of 283.084473 Da .


Synthesis Analysis

Chalcones, including “trans-4’-Methoxy-4-nitrochalcone”, can be synthesized through various methods. One common method is the aldol condensation reaction, which involves grinding acetophenone with one equivalent of sodium hydroxide and a benzaldehyde derivative .


Molecular Structure Analysis

The molecular structure of “trans-4’-Methoxy-4-nitrochalcone” consists of a methoxyphenyl group and a nitrophenyl group attached to a propenone group . The double bond in the propenone group exhibits stereochemistry .


Physical and Chemical Properties Analysis

The physical and chemical properties of “trans-4’-Methoxy-4-nitrochalcone” include an average mass of 283.279 Da and a monoisotopic mass of 283.084473 Da .

Scientific Research Applications

Thermal and Photochemical Transformations

Thermal Intramolecular Transformation and Decay Mechanisms

Studies have examined the thermal and photochemical behavior of nitrochalcone derivatives. For example, the thermal intramolecular transformation of key intermediates in the photooxidation of para-allyl-substituted phenyl azide was investigated, revealing insights into the decay mechanisms of nitroso oxides and their conversion into different organic compounds through cyclization and ring-opening reactions (Chainikova et al., 2013). Similarly, the structural characterization of nitrated 2′-hydroxychalcones by electrospray ionization tandem mass spectrometry has provided detailed fragmentation patterns, aiding in the understanding of their electronic structures and reactivity (Barros et al., 2009).

Synthesis and Cytotoxic Properties

Synthesis and Structural Characterization

The synthesis and characterization of nitro- and aminochalcones have been explored for their potential applications in materials science and medicinal chemistry. Studies have focused on their synthesis, structural elucidation, and evaluation of cytotoxic properties against various cancer cell lines, demonstrating the impact of methoxy groups on the cytotoxicity of chalcones (Pati et al., 2004).

Biochemical Applications

Inhibition of Inflammatory Markers

Research has shown that derivatives of 2'-hydroxychalcone can inhibit the expression of inducible nitric oxide synthase and tumor necrosis factor-alpha in cell cultures, suggesting potential applications in the development of anti-inflammatory and immunomodulatory agents (Ban et al., 2004).

Material Science Applications

Electron-Transfer Kinetics and Photopolymerization

Nitrochalcones and their derivatives have been investigated for their electron-transfer kinetics, demonstrating potential as high power-rate electrode-active materials. This research supports the development of advanced materials for energy storage and conversion technologies (Suga et al., 2004). Additionally, novel approaches to nitroxide-mediated photopolymerization have been explored, offering insights into the design of photo-initiators for polymer synthesis (Guillaneuf et al., 2010).

Safety and Hazards

While specific safety and hazard information for “trans-4’-Methoxy-4-nitrochalcone” is not available, it’s important to handle all chemical compounds with care. For example, 4-Methoxychalcone, a related compound, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

(E)-1-(4-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4/c1-21-15-9-5-13(6-10-15)16(18)11-4-12-2-7-14(8-3-12)17(19)20/h2-11H,1H3/b11-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUIDDTIFHZVUNT-NYYWCZLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6552-67-6
Record name NSC40919
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40919
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis routes and methods

Procedure details

30 g of p-nitrobenzaldehyde was reacted with 30 g of p-methoxyacetophenone in 200 ml of acetic acid in the presence of 34 ml of sulfuric acid at room temperature for 1 day, and the reaction mixture was poured into 1 liter of ice-water. After neutralizing the mixture with 48 g of NaOH, crystals formed were collected by filtration, and recrystallized from acetone-acetonitrile (0.2 liter/1.3 liter) to obtain 37.6 g of the desired compound. m.p. 171°-173° C.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
34 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Two
Name
Quantity
48 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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